Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with phenylacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate can be compared with other similar compounds, such as:
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate: This compound has a similar structure but with a methyl group instead of a chlorine atom, which can affect its reactivity and applications.
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-2-phenylacetate:
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and applications .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)14(11-5-3-2-4-6-11)17-22(19,20)13-9-7-12(16)8-10-13/h2-10,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYWJINYJHKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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